molecular formula C21H19ClN2O5S B2923508 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 955724-31-9

3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2923508
CAS No.: 955724-31-9
M. Wt: 446.9
InChI Key: ALSRGEMFMNSCFO-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known for its ability to interact with diverse biological targets. The structure is further functionalized with a furan-2-carbonyl group and a 3-chloro-4-methoxybenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore found in many therapeutic agents, including inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthetase . Compounds featuring a furan ring and sulfonamide group have been investigated for various biological activities, including protease inhibition . The specific stereochemistry of the tetrahydroisoquinoline core may influence the compound's binding affinity and selectivity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a standard in analytical profiling. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSRGEMFMNSCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure combines elements that may contribute to various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClN3O4S\text{C}_{17}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}\text{S}

This structure includes a chloro group, a furan moiety, and a sulfonamide group, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by interfering with mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition
In a focused library screening of tubulin polymerization inhibitors, compounds similar to this compound demonstrated selectivity against cancer cells over normal endothelial cells. For instance, compounds were evaluated for their capacity to inhibit human umbilical vein endothelial cells (HUVECs) under different growth conditions. The results indicated that these compounds could selectively target activated endothelial cells within tumors while sparing normal tissues.

Antimicrobial Activity

Another area of investigation includes the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest.
  • Protein Interaction : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways.
  • Oxidative Stress Induction : It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
AnticancerInhibits tubulin polymerization; induces apoptosis,
AntimicrobialEffective against certain bacteria and fungi
MechanismBinds to tubulin; disrupts cellular processes

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

  • In Vivo Efficacy : Evaluating therapeutic potential in animal models.
  • Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Compound A : N-(2-(Furan-2-carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)-4-Methoxybenzenesulfonamide (CAS: 955649-74-8)
  • Key differences : Lacks the 3-chloro substituent on the benzenesulfonamide ring.
  • Molecular formula : C21H20N2O5S (MW: 412.5 g/mol).
  • Implications: The absence of chlorine reduces molecular weight and lipophilicity (ClogP ~3.2 vs.
Compound B : N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
  • Key differences :
    • Replaces furan-2-carbonyl with trifluoroacetyl .
    • Sulfonamide linked to a 2-fluoro-4-(2-cyclopropylethyl)phenyl group.
  • Implications :
    • The trifluoroacetyl group enhances metabolic stability but may increase toxicity risks.
    • Fluorine and cyclopropylethyl substituents improve lipophilicity (ClogP ~4.1), favoring blood-brain barrier penetration.

Methodological Considerations for Similarity Analysis

As highlighted in computational studies:

  • Structural similarity (e.g., Tanimoto coefficient) may prioritize tetrahydroisoquinoline derivatives, but bioactivity divergence is common.
  • Functional group alignment : The furan-2-carbonyl group distinguishes the target compound from trifluoroacetyl analogs, impacting electronic properties and hydrogen-bonding capacity.

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